molecular formula C5H9ClF2N2 B2710717 2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride CAS No. 2418643-91-9

2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride

Cat. No.: B2710717
CAS No.: 2418643-91-9
M. Wt: 170.59
InChI Key: NYHGHZDJYLYIRJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride is a chemical compound with the molecular formula C5H8F2N2·HCl. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of fluorine atoms and diaza groups in its structure makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a difluoromethylating agent with a diazaspiro compound. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. The diaza groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride
  • 2,2-Difluoro-5-azaspiro[2.4]heptane;hydrochloride

Uniqueness

2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride is unique due to its specific arrangement of fluorine and diaza groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,2-difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2.ClH/c6-5(7)1-4(5)2-8-9-3-4;/h8-9H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHGHZDJYLYIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(F)F)CNNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418643-91-9
Record name 1,1-difluoro-5,6-diazaspiro[2.4]heptane hydrochloride
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